2-Hexyn-1-one, 5-hydroxy-5-methyl-1-phenyl-
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Overview
Description
2-Hexyn-1-one, 5-hydroxy-5-methyl-1-phenyl- is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne), a hydroxyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyn-1-one, 5-hydroxy-5-methyl-1-phenyl- can be achieved through several synthetic routes. One common method involves the reaction of 5-hydroxy-5-methyl-1-phenyl-2-pentyne with appropriate reagents under controlled conditions. The reaction typically requires the use of strong bases such as potassium hydroxide or sodium hydroxide to facilitate the formation of the alkyne group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hexyn-1-one, 5-hydroxy-5-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for aromatic substitutions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of brominated or nitrated aromatic compounds.
Scientific Research Applications
2-Hexyn-1-one, 5-hydroxy-5-methyl-1-phenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hexyn-1-one, 5-hydroxy-5-methyl-1-phenyl- involves its interaction with specific molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, while the hydroxyl and phenyl groups can form hydrogen bonds and π-π interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-Hexyn-1-one: Lacks the hydroxyl and phenyl groups, making it less versatile in chemical reactions.
5-Hydroxy-2-pentanone: Lacks the alkyne and phenyl groups, limiting its reactivity.
1-Phenyl-2-propanone: Lacks the alkyne and hydroxyl groups, affecting its chemical behavior.
Uniqueness
2-Hexyn-1-one, 5-hydroxy-5-methyl-1-phenyl- is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of the alkyne, hydroxyl, and phenyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.
Properties
CAS No. |
40485-33-4 |
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Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
5-hydroxy-5-methyl-1-phenylhex-2-yn-1-one |
InChI |
InChI=1S/C13H14O2/c1-13(2,15)10-6-9-12(14)11-7-4-3-5-8-11/h3-5,7-8,15H,10H2,1-2H3 |
InChI Key |
LQCXKQRGEPJLGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC#CC(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
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